3-Hydroxy-1-benzothiophene-2-carboxylic acid
Overview
Description
3-Hydroxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that features a benzothiophene core with a hydroxyl group at the third position and a carboxylic acid group at the second position
Mechanism of Action
Target of Action
3-Hydroxy-1-benzothiophene-2-carboxylic acid, also known as 3-hydroxybenzo[b]thiophene-2-carboxylic acid, is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Biochemical Pathways
It’s known that benzofuran derivatives can affect a variety of biochemical pathways due to their diverse pharmacological activities . For example, some benzofuran derivatives have been shown to have anti-tumor activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-1-benzothiophene-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can modulate the enzyme’s activity, leading to changes in the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in transmitting signals within the cell. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can result in changes in gene expression, as the inhibited enzymes are often involved in regulatory pathways that control gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular stress, and potential toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can act as a substrate for certain oxidoreductases, leading to the production of reactive intermediates that participate in further biochemical reactions. These interactions can alter the overall metabolic profile of the cell, impacting energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can impact gene expression and regulatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-hydroxy-1-benzothiophene-2-carboxylic acid involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fiesselmann synthesis due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-oxo-1-benzothiophene-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-benzothiophene-2-methanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-1-benzothiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share a similar core structure but differ in the heteroatom present in the ring.
Indole derivatives: Indole compounds also feature a fused ring system and exhibit diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 3-Hydroxy-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the benzothiophene core. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
3-hydroxy-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHYTUXWVBNUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives that make them interesting for medicinal chemistry?
A1: 3-Hydroxybenzo[b]thiophene-2-carboxylic acid derivatives possess a core structure that can be readily modified at various positions. [] This allows for the exploration of Structure-Activity Relationships (SAR) by introducing different substituents to optimize interactions with biological targets. For instance, the presence of the carboxylic acid group at the 2-position and the hydroxyl group at the 3-position offers opportunities for hydrogen bonding interactions with target proteins. [] Additionally, the annelated benzene ring provides a scaffold for introducing further substitutions to fine-tune the physicochemical properties and enhance activity. []
Q2: What synthetic approaches have been explored for the preparation of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives?
A2: One study highlights the annelation of a 2-aminopyran-4-one ring to condensed thiophenes as a viable synthetic route. [] This method allows for the construction of the benzo[b]thiophene core structure with the desired hydroxyl and carboxylic acid functionalities already in place. This approach can potentially offer advantages in terms of yield and selectivity compared to multistep synthetic pathways.
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